REACTION_CXSMILES
|
[CH2:1]([NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:2]=[CH2:3].C(=O)([O-])[O-].[K+].[K+].C([O:27][C:28]1[CH:33]=[CH:32][C:31]([S:34](Cl)(=[O:36])=[O:35])=[CH:30][CH:29]=1)(=O)C1C=CC=CC=1>CC(C)=O>[CH2:1]([N:4]([CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[S:34]([C:31]1[CH:32]=[CH:33][C:28]([OH:27])=[CH:29][CH:30]=1)(=[O:36])=[O:35])[CH:2]=[CH2:3] |f:1.2.3|
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Name
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|
Quantity
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1.61 g
|
Type
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reactant
|
Smiles
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C(C=C)NC(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling conditions
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Type
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CUSTOM
|
Details
|
The mixture was subjected to the reaction at room temperature for 30 minutes
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
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CUSTOM
|
Details
|
the inorganic salt was removed by filtration
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Type
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DISTILLATION
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Details
|
the acetone was distilled off
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Type
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TEMPERATURE
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Details
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by refluxing for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
WASH
|
Details
|
The crystals were washed with a dilute acidic solution
|
Type
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WASH
|
Details
|
by sufficiently washing with water
|
Type
|
CUSTOM
|
Details
|
drying in vacuum
|
Type
|
CUSTOM
|
Details
|
recrystallizing from a mixed solvent of benzene and n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(S(=O)(=O)C1=CC=C(C=C1)O)C(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |